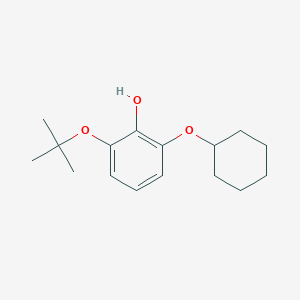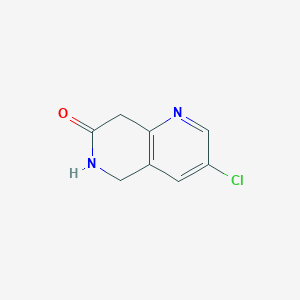
4-(Cyclopropylmethoxy)-2-ethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropylmethoxy)-2-ethylphenol is an organic compound with the molecular formula C12H16O2. It is known for its role as a precursor in the synthesis of certain pharmaceutical agents, particularly in the production of beta-blockers like betaxolol . This compound features a phenol group substituted with a cyclopropylmethoxy group and an ethyl group, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-(4-hydroxyphenyl)ethanol.
Protection of Hydroxyl Group: The hydroxyl group is protected by reacting with benzyl bromide to form 2-(4-benzyloxyphenyl)ethanol.
Formation of Cyclopropylmethoxy Group: The protected alcohol is then reacted with (bromomethyl)cyclopropane to introduce the cyclopropylmethoxy group, forming 1-benzyloxy-4-(2-cyclopropylmethoxyethyl)benzene.
Deprotection: Finally, the benzyl protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclopropylmethoxy)-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro and halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopropylmethoxy)-2-ethylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(Cyclopropylmethoxy)-2-ethylphenol, particularly in its role as a precursor to betaxolol, involves its interaction with beta-adrenergic receptors. Betaxolol, derived from this compound, acts as a selective beta-1 adrenergic receptor blocker, reducing intraocular pressure in glaucoma patients by decreasing aqueous humor production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(Cyclopropylmethoxy)ethyl)phenol: A closely related compound with similar structural features.
Betaxolol: A beta-blocker synthesized from 4-(Cyclopropylmethoxy)-2-ethylphenol.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Another compound with a cyclopropylmethoxy group, studied for its effects on pulmonary fibrosis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a precursor to betaxolol highlights its importance in medicinal chemistry and pharmaceutical applications .
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
4-(cyclopropylmethoxy)-2-ethylphenol |
InChI |
InChI=1S/C12H16O2/c1-2-10-7-11(5-6-12(10)13)14-8-9-3-4-9/h5-7,9,13H,2-4,8H2,1H3 |
InChI-Schlüssel |
HWMGWCXRGLVWSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)OCC2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




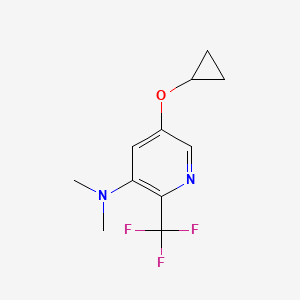

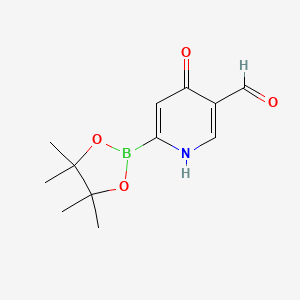


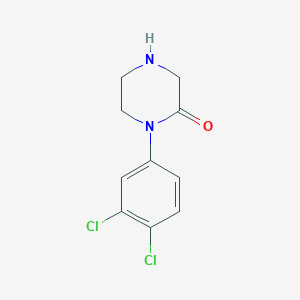
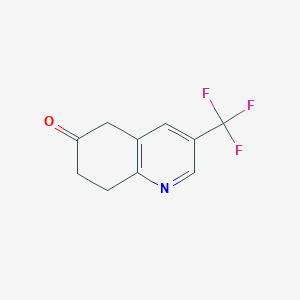
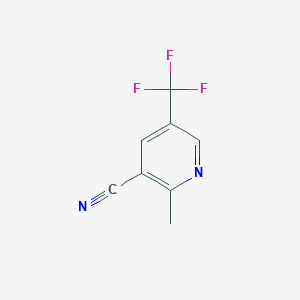
![1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone](/img/structure/B14850567.png)
